NPK1 protein
Description
Properties
CAS No. |
147680-58-8 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Synonyms |
NPK1 protein |
Origin of Product |
United States |
Scientific Research Applications
Key Functions of NPK1
- Cytokinesis : NPK1 is essential for the formation and lateral growth of the cell plate during cell division .
- Stress Response : It regulates stress signaling pathways, contributing to plant tolerance against drought and high temperatures .
- Nuclear Localization : The protein has a dual role in nuclear localization and interaction with other proteins during different phases of the cell cycle .
Drought Tolerance in Transgenic Plants
One of the most notable applications of NPK1 is its role in enhancing drought tolerance in transgenic maize. Research demonstrated that maize plants expressing NPK1 maintained higher photosynthesis rates under drought conditions compared to non-transgenic controls. The expression of small heat shock proteins was also upregulated, indicating a protective mechanism against stress .
Case Study: Transgenic Maize
- Method : Transgenic maize was developed using Agrobacterium-mediated transformation.
- Findings : Selected transgenic lines showed improved drought resistance without adverse effects on growth.
- Significance : This study highlights NPK1's potential as a tool for developing crops resilient to climate change.
Role in Cell Division
NPK1's involvement in cell division has been extensively studied. It is crucial for the lateral growth of the cell plate during cytokinesis, which is vital for proper plant development .
Case Study: Tobacco BY-2 Cells
- Method : Immunofluorescence microscopy was used to observe NPK1 localization during the cell cycle.
- Findings : NPK1 was predominantly localized in the nucleus during interphase and at the equatorial plane during telophase.
- Significance : Understanding NPK1's role provides insights into the mechanisms governing plant cell division.
Regulation of Disease Resistance
NPK1 has been implicated in regulating disease resistance responses mediated by specific resistance genes. Research indicates that it plays a role in activating defense mechanisms against pathogens .
Case Study: Resistance Gene Activation
- Method : Analysis of gene expression related to disease resistance.
- Findings : NPK1 was shown to enhance resistance responses through its involvement in MAPK signaling pathways.
- Significance : This application underscores NPK1's potential in developing disease-resistant plant varieties.
Table 1: Summary of NPK1 Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drought Tolerance | Enhances resilience in transgenic maize | Higher photosynthesis rates under drought stress |
| Cell Division | Critical for lateral growth of the cell plate | Localized during different phases of the cell cycle |
| Disease Resistance | Regulates resistance gene activation | Enhances defense mechanisms against pathogens |
Table 2: Case Study Insights
| Case Study | Methodology | Outcomes |
|---|---|---|
| Transgenic Maize | Agrobacterium-mediated transformation | Improved drought tolerance without growth detriment |
| Tobacco BY-2 Cells | Immunofluorescence microscopy | Defined localization patterns during cytokinesis |
| Resistance Gene Activation | Gene expression analysis | Enhanced resistance responses through MAPK pathways |
Comparison with Similar Compounds
Structural Comparison with Homologous Kinases
Domain Architecture
NPK1 shares a conserved catalytic domain with yeast and plant kinases but exhibits unique regulatory features:
- Catalytic Domain : Shares 40–45% sequence identity with yeast BCK1 and STE11, enabling functional substitution in yeast growth control pathways .
- Regulatory Domain : Contains a bipartite nuclear localization signal (NLS) overlapping with the NACK1 kinesin-binding site, enabling dual localization (nucleus during interphase, phragmoplast during mitosis) .
Table 1: Structural and Functional Features of NPK1 and Homologs
Functional Divergence
- Yeast BCK1 vs. NPK1 : While NPK1 complements BCK1 in yeast growth control, it lacks STE11’s mating response function, indicating pathway-specific conservation .
- ANP1 vs. NPK1 : Arabidopsis ANP1/2/3 are orthologs of NPK1 but exhibit embryonic lethality in triple mutants, suggesting functional redundancy absent in tobacco .
Mechanistic Comparison in Key Pathways
Cytokinesis and Cell Plate Formation
- NPK1 Activation : Relies on NACK1 binding, which displaces the NLS and recruits NPK1 to the phragmoplast . Mutation of the NLS disrupts both nuclear localization and NACK1 interaction .
- ANP1 in Arabidopsis : Interacts with HINKEL (HIK), a NACK1 ortholog, to regulate MAP65-1-dependent microtubule stability. ANP2/3 double mutants show incomplete cell walls and multinucleate cells, mirroring NPK1 silencing in tobacco .
Stress and Immune Signaling
- Oxidative Stress : NPK1 overexpression in maize induces stress-responsive genes (e.g., GST, HSPs), while Arabidopsis ANP1 activates MPK3/6 under H₂O₂ stress .
- Pathogen Resistance : NPK1 silencing disrupts N-, Bs2-, and Rx-mediated immunity in tobacco, whereas ANP1/2/3 are essential for MAMP-triggered ROS accumulation in Arabidopsis .
Auxin Signaling Repression
- NPK1 and ANP1 : Both suppress auxin-inducible promoters (e.g., GH3) via MAPK cascades. Constitutively active ANP1 blocks auxin responses, similar to NPK1 .
- Contrast with MPK12 : Unlike NPK1/ANP1, MPK12 enhances auxin sensitivity via IBR5 phosphatase crosstalk, illustrating divergent regulatory mechanisms .
Evolutionary and Functional Insights
- Conservation of MAPK Cascades : The NPK1-NQK1-NRK1 cascade in tobacco and ANP-MKK6-MPK4 in Arabidopsis regulate cytokinesis through analogous mechanisms, underscoring ancient evolutionary conservation .
- Species-Specific Adaptations : NPK1’s dual localization (nucleus/phragmoplast) and stress-specific gene induction are absent in yeast homologs, reflecting plant-specific adaptations .
Q & A
Q. What experimental approaches are used to study NPK1's role in plant cytokinesis?
NPK1's involvement in cell plate formation is studied using synchronized cell cultures (e.g., BY-2 tobacco cells) and kinase-inactive mutants (e.g., NPK1KW). Immunocomplex kinase assays with substrates like His–NQK1KW (a MAPKK) are employed to measure NPK1 activity during M-phase . GFP-fused NPK1 constructs enable real-time tracking of its subcellular localization, revealing dynamic shifts from the nucleus (early M-phase) to the phragmoplast equator (late M-phase) .
Q. How does NPK1 phosphorylation status correlate with its activity during the cell cycle?
NPK1 is hyperphosphorylated in early M-phase, as shown by slowed migration in SDS-PAGE, which is reversed by phosphatase treatment. Phosphorylation inversely correlates with kinase activity: high phosphorylation in early M-phase suppresses activity, while dephosphorylation in late M-phase coincides with peak activity. CDKs are hypothesized to regulate this phosphorylation .
Q. What phenotypic changes occur when NPK1 activity is disrupted?
Expression of kinase-negative NPK1KW in transgenic lines results in multinucleate cells (6–20% frequency) due to incomplete cytokinesis. Phragmoplasts form but fail to expand laterally, blocking cell plate maturation. This confirms NPK1's essential role in phragmoplast dynamics and cell plate growth .
Q. How is NPK1's tissue-specific expression profile characterized?
Northern blot analysis shows NPK1 transcripts are abundant in actively dividing tissues (e.g., BY-2 cells in log phase, young leaves, stems, roots) but absent in mature leaves. This suggests transcriptional regulation linked to cell proliferation .
Advanced Research Questions
Q. What molecular mechanisms underlie NPK1's interaction with NACK1 and MAPK cascades?
NPK1 activation requires interaction with the kinesin-like protein NACK1, which is spatially restricted to the phragmoplast equator. This complex triggers a MAPK cascade (NPK1→NQK1→NRK1) that phosphorylates substrates like MAP65, destabilizing microtubules at the phragmoplast's trailing edge to enable lateral expansion. CDK-mediated phosphorylation of NPK1 in early M-phase blocks NACK1 binding, ensuring precise temporal regulation .
Q. How can conflicting data on NPK1's nuclear roles be resolved?
NPK1 localizes to the nucleus in S/G2 phases, potentially via a nuclear localization signal. Overexpression of its kinase domain suppresses auxin-responsive genes and activates stress pathways, suggesting roles beyond cytokinesis. However, truncated constructs may artifactually alter signaling. Live-cell imaging of full-length NPK1 and transcriptome profiling in synchronized cells could clarify its nuclear functions .
Q. What methodologies are optimal for identifying NPK1's downstream targets?
Phosphoproteomics using M-phase-enriched cell extracts and NPK1KW controls can isolate NPK1-specific substrates. In vitro kinase assays with recombinant NPK1 and candidate proteins (e.g., MAP65) validate direct phosphorylation. Genetic epistasis analysis in npk1/nqk1/nrk1 mutants further confirms signaling hierarchy .
Q. How does NPK1 contribute to abiotic stress tolerance in transgenic crops?
Ectopic NPK1 expression in maize enhances drought tolerance, likely through cross-talk with stress-activated MAPKs. However, mechanistic studies are limited. Comparative phosphoproteomics under stress conditions and transcript analysis of stress-responsive genes (e.g., AtGSK1) in NPK1-overexpressing lines could elucidate these pathways .
Data Contradictions and Validation Strategies
Q. Why do some studies report NPK1 activity in early M-phase despite its hyperphosphorylation?
Discrepancies may arise from differences in cell synchronization methods or antibody specificity. Validating NPK1 activity using time-resolved immunoprecipitation kinase assays and phospho-specific antibodies (targeting CDK sites) can reconcile these findings .
Q. How to address conflicting subcellular localization patterns of NPK1 across studies?
Variations in fixation protocols or GFP tag placement may alter localization observations. Side-by-side comparisons of NPK1-GFP constructs with endogenous protein immunofluorescence, combined with subcellular fractionation, can standardize localization data .
Methodological Recommendations
- Cell Synchronization : Use aphidicolin (DNA replication inhibitor) followed by release for high-resolution M-phase analysis .
- Phosphorylation Analysis : Combine Phos-tag™ SDS-PAGE with lambda phosphatase treatments to distinguish phosphorylation states .
- Functional Studies : Employ dexamethasone-inducible NPK1KW expression systems to avoid pleiotropic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
